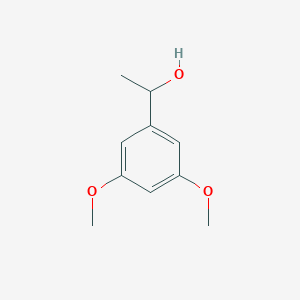

1-(3,5-Dimethoxyphenyl)ethanol

Vue d'ensemble

Description

1-(3,5-Dimethoxyphenyl)ethanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 5, and an ethanol group attached to the first carbon of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)ethanol can be synthesized through the reduction of 3,5-dimethoxyacetophenone. This reduction can be achieved using catalytic hydrogenation, where the carbonyl group of 3,5-dimethoxyacetophenone is reduced by hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The crude product is often purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,5-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethoxyacetophenone.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 3,5-Dimethoxyacetophenone.

Reduction: 1-(3,5-Dimethoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(3,5-Dimethoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mécanisme D'action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

1-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with methoxy groups at positions 3 and 4.

1-(2,5-Dimethoxyphenyl)ethanol: Methoxy groups at positions 2 and 5.

1-(4-Methoxyphenyl)ethanol: Only one methoxy group at position 4.

Uniqueness: 1-(3,5-Dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at positions 3 and 5 provides a distinct electronic environment, affecting the compound’s interactions with other molecules.

Activité Biologique

1-(3,5-Dimethoxyphenyl)ethanol is an organic compound classified as a benzyl alcohol derivative. Its structure features two methoxy groups located at the 3 and 5 positions of a phenyl ring, with an ethanol moiety attached to the first carbon. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antioxidant properties. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structure and Synthesis

This compound can be synthesized through the reduction of 3,5-dimethoxyacetophenone using catalytic hydrogenation. This process typically employs palladium on carbon as a catalyst under mild conditions to ensure high yield and purity. The compound's chemical structure is represented as follows:

- Molecular Formula : C10H14O3

- Molecular Weight : 182.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, thereby influencing their structural conformation and function. Additionally, the methoxy groups contribute to hydrophobic interactions that modulate the compound's activity within biochemical pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study evaluating its effects on oxidative stress demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative stress.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The precise mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent increase in radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 75 |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 50 µg/mL against both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds such as:

- 1-(3,4-Dimethoxyphenyl)ethanol : Exhibits lower antioxidant activity but similar antimicrobial properties.

- 1-(2,5-Dimethoxyphenyl)ethanol : Shows enhanced antimicrobial activity but reduced antioxidant capacity.

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(3,4-Dimethoxyphenyl)ethanol | Moderate | Moderate |

| 1-(2,5-Dimethoxyphenyl)ethanol | Low | High |

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBLFTYDFZODAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.